molecular formula C20 H22 N3 O2 . Cl B109182 Basic red 76 CAS No. 68391-30-0

Basic red 76

Cat. No. B109182
CAS RN: 68391-30-0
M. Wt: 336.413545
InChI Key: HSWXSHNPRUMJKI-UHFFFAOYSA-N
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Description

Basic Red 76 is a monoazo color that functions as a hair colorant and hair-conditioning agent . It is a synthetic hair colorant that is intensely colored and is mainly used in semi-permanent hair colorant products as it doesn’t penetrate very deeply into hair .


Molecular Structure Analysis

As given in the Dictionary, this compound (CAS No. 68391-30-0) is the azo dye . Unfortunately, the exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound is a cationic direct dye that is water soluble . There is no chemical reaction with other components; the dyes adhere to the hair surface and last for one to two hair washes .


Physical And Chemical Properties Analysis

This compound is a cationic direct dye that is water soluble . Ultraviolet-visible (UV-Vis) spectra showed maxima at 235 nm (62% this compound) and 332 nm (80% this compound) . This ingredient, in its pure form, is a red powder with a melting point of 200°C .

Scientific Research Applications

Environmental and Occupational Implications

Pararosaniline, also known as C.I. Basic Red 9 or Basic Red 76, is significant in biological and chemical assays but is suspected of being carcinogenic. The study of its environmental and occupational implications is crucial. Research indicates that ozonation is an efficient process for the chemical oxidation of pararosaniline solutions, surpassing other techniques like ultrasonic irradiation alone or in combination with O₃. This process is vital for treating pararosaniline waste, especially considering its potential health risks. The kinetics and efficacy of various degradation techniques for pararosaniline have been extensively studied, proving the effectiveness of ozonation in mitigating its environmental and occupational hazards (Martins et al., 2006).

Photocatalytic Degradation Studies

The photocatalytic degradation of Basic Red 2, closely related to this compound, has been a subject of study, highlighting the broader category of azo dyes' environmental impacts. Research utilizing nanocrystalline WO₃ under UV laser irradiation showcased that the process's efficiency is highly dependent on factors like laser energy, catalyst loading, solution pH, and initial dye concentration. This study is pivotal in understanding the adsorption behaviors and kinetic dynamics involved in the degradation process of Basic Red dyes, contributing to the development of more effective treatment and disposal methods for these compounds (Hayat et al., 2011).

Optimization of Degradation Processes

Further research on the photolytic degradation of Basic Red 2 via UV radiation in the presence of H₂O₂ optimized the conditions for this process. The application of response surface methodology (RSM) to optimize the degradation conditions underscores the scientific community's commitment to refining and improving the efficiency of methods used to mitigate the environmental impact of azo dyes like this compound. This work is integral to environmental science, offering a methodical approach to understanding and enhancing the degradation processes of hazardous dyes (Körbahti & Rauf, 2008).

Adsorption and Treatment Techniques

The study of adsorption isotherms for basic dyes, including dyes similar to this compound, on various substrates like peat, has provided valuable insights. Understanding the adsorption capacities and the interaction between dyes and substrates is crucial for designing effective wastewater treatment processes. This research has utilized various isotherm models to predict dye adsorption behaviors, aiding in the development of more efficient and environmentally friendly dye waste management strategies (Allen, McKay, & Porter, 2004).

properties

IUPAC Name

[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWXSHNPRUMJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879784
Record name C.I. Basic Red 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68391-30-0
Record name Basic Red 76
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68391-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic red 76
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Basic Red 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical methods are employed to detect and quantify Basic Red 76 in complex matrices like commercial hair dye formulations and environmental samples?

A1: Several analytical techniques are employed for the detection and quantification of this compound:

  • HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection): This technique, potentially enhanced with ionic liquids like BMIm[NTf2], offers efficient separation and quantification of this compound in hair coloring formulations and even drinking water [].
  • LC-MS/MS-SRM (Liquid Chromatography-Tandem Mass Spectrometry - Selected Reaction Monitoring): This highly sensitive method allows for the detection and quantification of this compound in wash water samples collected from individuals with dyed hair, helping assess its potential environmental release and impact [].

Q2: What challenges are associated with the presence of this compound in wash water, and how do its properties influence its fate in the environment?

A3: Research indicates that this compound, along with other semi-permanent dyes, can be released into wash water, posing potential risks to the environment []. Studies show that this compound may not fully bind to hair and scalp, leading to its release during washing []. This release, even at low concentrations, raises concerns about its accumulation in water systems and potential long-term impacts on aquatic life. Further research is needed to understand the degradation pathways of this compound and develop effective strategies for its removal from wastewater.

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